molecular formula C18H13ClN6O3S B14930019 methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B14930019
M. Wt: 428.9 g/mol
InChI Key: ZJXGMUYILICUOK-UHFFFAOYSA-N
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Description

METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex heterocyclic compound that features a unique combination of pyrazole, furan, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthetic route typically includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the furan ring: This involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the condensation of appropriate thieno and triazolo precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.

    Pyrazole derivatives: Exhibiting anti-inflammatory and analgesic effects.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated for their potential as anticancer agents.

Uniqueness

METHYL 2-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is unique due to its complex structure, which combines multiple heterocyclic rings, and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H13ClN6O3S

Molecular Weight

428.9 g/mol

IUPAC Name

methyl 4-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H13ClN6O3S/c1-9-13-16-22-15(12-4-3-11(28-12)7-24-6-10(19)5-21-24)23-25(16)8-20-17(13)29-14(9)18(26)27-2/h3-6,8H,7H2,1-2H3

InChI Key

ZJXGMUYILICUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)CN5C=C(C=N5)Cl)C(=O)OC

Origin of Product

United States

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